2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-11-23-16-12-14(9-10-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h5-10,12,22H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAPMJABAJYDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, which necessitate a detailed examination of its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN2O3 |
| Molecular Weight | 404.9 g/mol |
| CAS Number | 921521-74-6 |
Biological Activity
Research indicates that this compound may exhibit various biological activities:
1. Anticancer Activity
Preliminary studies have suggested that derivatives of oxazepin compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have shown promising results against several cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
2. Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Studies have indicated that similar compounds can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . Further investigations are needed to quantify the specific inhibitory concentrations (IC50) for this compound.
3. Enzyme Inhibition
Research on related compounds has demonstrated that they act as inhibitors of various enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit farnesyl diphosphate synthase (FPPS), an enzyme crucial for cholesterol biosynthesis and cellular proliferation . The inhibition of FPPS is particularly relevant in the context of cancer therapy and hyperlipidemia management.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Inhibitory Effects on Tumor Growth : A study evaluated a series of oxazepin derivatives for their ability to inhibit tumor growth in xenograft models. Results showed significant tumor size reduction compared to controls when administered at specific dosages over a defined period .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide-containing compounds. The study reported effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Scientific Research Applications
Antidiabetic Activity
Research indicates that compounds structurally similar to 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant antidiabetic properties. In vitro studies have demonstrated improvements in insulin sensitivity and reductions in blood glucose levels through mechanisms involving the activation of AMP-activated protein kinase (AMPK) pathways and inhibition of gluconeogenesis in the liver.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. The sulfonamide group is known for its antibacterial efficacy by inhibiting folic acid synthesis in bacteria. Preliminary studies have reported significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Antitumor Activity
Emerging data suggest that this compound may possess anticancer properties. Studies have evaluated its cytotoxic effects on several cancer cell lines, particularly breast cancer cells. Research findings indicate that it induces apoptosis in MDA-MB-231 cells through caspase activation pathways, with an IC50 value estimated at approximately 12 µM.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Increases lipophilicity |
| Oxazepine Ring | Enhances receptor binding |
| Sulfonamide Group | Essential for antibacterial efficacy |
Case Studies
- Antidiabetic Effects : A study conducted on diabetic rat models demonstrated that administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to control groups.
- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited substantial antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antitumor Activity : A recent investigation into the effects of the compound on various cancer cell lines showed promising results in inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzooxazepine-based sulfonamides , which are explored for their tunable physicochemical and pharmacological properties. Below is a detailed comparison with three analogs from the evidence:
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Chlorine Position on Benzene Ring: The target compound has a 2-chloro substituent, while analogs feature 4-chloro or 5-chloro .
Alkyl Substituents on Oxazepine :
- The 5-propyl group in the target compound contrasts with 5-ethyl or 4-methyl groups. Longer alkyl chains (e.g., propyl vs. ethyl) may enhance lipophilicity, affecting solubility and membrane permeability.
Oxazepine Ring Substitution Pattern :
- The 7-yl vs. 8-yl attachment of the sulfonamide group (e.g., target vs. ) could alter molecular conformation and interactions with enzymatic pockets.
Research Findings and Limitations
Structural Insights:
- Isosteric Replacements : The analogs demonstrate systematic variations (e.g., propyl → ethyl, chloro positional isomers), reflecting structure-activity relationship (SAR) strategies to optimize potency or pharmacokinetics .
- Lumping Strategy Relevance: As noted in , compounds with similar frameworks (e.g., shared benzooxazepine cores) may undergo comparable reaction pathways, enabling streamlined synthesis or metabolic studies .
Limitations in Available Data:
- No experimental data on bioactivity, solubility, or toxicity are provided in the evidence, limiting mechanistic insights.
- Physical properties (e.g., melting point, stability) remain uncharacterized for most compounds, including the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
